molecular formula C25H28FN3O4 B3637380 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone

Cat. No.: B3637380
M. Wt: 453.5 g/mol
InChI Key: UQKXFAVXBXUUKE-UHFFFAOYSA-N
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Description

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone: is a complex organic compound that features a combination of benzodioxole, piperazine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Piperazine and Piperidine Derivatives: These are synthesized separately, often starting from commercially available piperazine and piperidine.

    Coupling Reactions: The benzodioxole moiety is coupled with the piperazine derivative, followed by the coupling of the resulting intermediate with the piperidine derivative under specific conditions, such as the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group present in the piperidinyl moiety.

    Substitution: Nucleophilic substitution reactions can take place at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions typically involve nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound’s structure suggests it could be a lead compound for developing new pharmaceuticals, particularly in the field of neuropharmacology.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Analytical Chemistry: Employed in the development of analytical methods for detecting related compounds.

Mechanism of Action

The mechanism of action of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound could influence signaling pathways, such as those involving neurotransmitters or metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

  • [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-chlorobenzoyl)piperidin-4-yl]methanone
  • [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-bromobenzoyl)piperidin-4-yl]methanone

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom in the benzoyl group can significantly alter the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.
  • Benzodioxole Moiety : This moiety can enhance the compound’s ability to interact with specific biological targets, making it unique compared to other similar compounds.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O4/c26-21-4-2-19(3-5-21)24(30)28-9-7-20(8-10-28)25(31)29-13-11-27(12-14-29)16-18-1-6-22-23(15-18)33-17-32-22/h1-6,15,20H,7-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKXFAVXBXUUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone
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[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone
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[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone
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[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone
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[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone
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[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone

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